molecular formula C23H15Br2N3O7 B11106986 2-bromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl 4-bromobenzoate

2-bromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl 4-bromobenzoate

Cat. No.: B11106986
M. Wt: 605.2 g/mol
InChI Key: YFBDWBHFCBSTPM-KBKYJPHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BROMO-6-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}-4-NITROPHENYL 4-BROMOBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxin ring, a nitrophenyl group, and a bromobenzoate moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-BROMO-6-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}-4-NITROPHENYL 4-BROMOBENZOATE involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst . . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-BROMO-6-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}-4-NITROPHENYL 4-BROMOBENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and nitrophenyl group can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C23H15Br2N3O7

Molecular Weight

605.2 g/mol

IUPAC Name

[2-bromo-6-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]-4-nitrophenyl] 4-bromobenzoate

InChI

InChI=1S/C23H15Br2N3O7/c24-15-7-5-13(6-8-15)23(30)35-21-14(9-16(28(31)32)10-17(21)25)11-26-27-22(29)20-12-33-18-3-1-2-4-19(18)34-20/h1-11,20H,12H2,(H,27,29)/b26-11+

InChI Key

YFBDWBHFCBSTPM-KBKYJPHKSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.